molecular formula C15H28N2O2 B11154529 N-butyl-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide

N-butyl-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide

Cat. No.: B11154529
M. Wt: 268.39 g/mol
InChI Key: LOVDRYTXEYDWDN-UHFFFAOYSA-N
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Description

N-butyl-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide is a compound belonging to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a butyl group and a dimethylpropanoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide typically involves the condensation of N-butylpipecolic acid with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the butyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-butyl-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group and a dimethylpropanoyl group on the piperidine ring sets it apart from other piperidine derivatives, potentially leading to unique applications and effects .

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

N-butyl-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide

InChI

InChI=1S/C15H28N2O2/c1-5-6-9-16-13(18)12-8-7-10-17(11-12)14(19)15(2,3)4/h12H,5-11H2,1-4H3,(H,16,18)

InChI Key

LOVDRYTXEYDWDN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1CCCN(C1)C(=O)C(C)(C)C

Origin of Product

United States

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